molecular formula C19H24N4O4S B11306892 N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11306892
M. Wt: 404.5 g/mol
InChI Key: FHCRLAYVNPKKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxy group, a piperidinylsulfonyl group, and a pyrazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyclopropyl group, and the attachment of the piperidinylsulfonyl and methoxy groups. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Piperidinylsulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides and piperidine.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved will depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-cyclopropyl-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, while the piperidinylsulfonyl group enhances its solubility and potential biological activity.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-cyclopropyl-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H24N4O4S/c1-27-17-8-5-13(11-18(17)28(25,26)23-9-3-2-4-10-23)15-12-16(22-21-15)19(24)20-14-6-7-14/h5,8,11-12,14H,2-4,6-7,9-10H2,1H3,(H,20,24)(H,21,22)

InChI Key

FHCRLAYVNPKKJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NC3CC3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.